
1-(2-Oxocyclopentyl)pyridin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Oxocyclopentyl)pyridin-1-ium iodide is a chemical compound with the molecular formula C12H11IN2O. It is known for its unique structure, which includes a pyridinium ion and an oxocyclopentyl group. This compound is often used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Oxocyclopentyl)pyridin-1-ium iodide typically involves the reaction of pyridine with an oxocyclopentyl derivative in the presence of iodine. The reaction conditions often include:
Solvent: Methanol or ethanol
Temperature: Room temperature to 50°C
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Oxocyclopentyl)pyridin-1-ium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide and potassium cyanide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-(2-Oxocyclopentyl)pyridin-1-ium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can be used in biochemical assays and as a probe for studying biological processes.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(2-Oxocyclopentyl)pyridin-1-ium iodide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways and influence cellular processes. Specific pathways and targets depend on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Oxo-2-(2-pyridinyl)ethyl)pyridinium iodide
- 1-(2-Oxo-2-phenylethyl)pyridin-1-ium iodide
Uniqueness
1-(2-Oxocyclopentyl)pyridin-1-ium iodide is unique due to its specific structure, which imparts distinct chemical and physical properties. Its reactivity and applications may differ from those of similar compounds, making it valuable for specific research and industrial purposes.
Propriétés
Numéro CAS |
6322-26-5 |
|---|---|
Formule moléculaire |
C10H12INO |
Poids moléculaire |
289.11 g/mol |
Nom IUPAC |
2-pyridin-1-ium-1-ylcyclopentan-1-one;iodide |
InChI |
InChI=1S/C10H12NO.HI/c12-10-6-4-5-9(10)11-7-2-1-3-8-11;/h1-3,7-9H,4-6H2;1H/q+1;/p-1 |
Clé InChI |
SKNUVFSMWAYDMR-UHFFFAOYSA-M |
SMILES canonique |
C1CC(C(=O)C1)[N+]2=CC=CC=C2.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


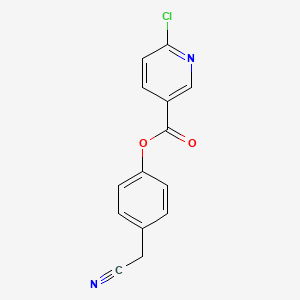
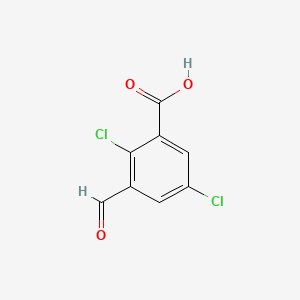
![2-Methyl-1H-benzo[D]imidazol-5-OL hydrochloride](/img/structure/B14012458.png)

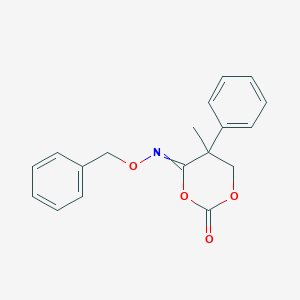
![6-[6-[4-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]piperazin-1-yl]pyridin-3-yl]-N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-1-propan-2-ylindazole-4-carboxamide](/img/structure/B14012463.png)
![Ethyl 1-[2-(benzyloxy)-2-oxoethyl]-2-oxocyclohexane-1-carboxylate](/img/structure/B14012467.png)
![2-Chloro-n-{4-[(4-nitrophenyl)sulfonyl]phenyl}acetamide](/img/structure/B14012471.png)
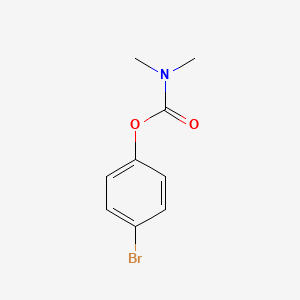
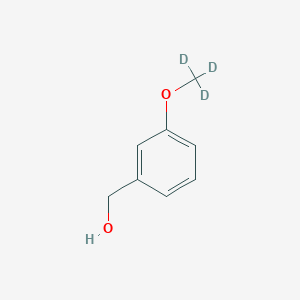
![4-Amino-N-[3-(1-methyl-2-pyrrolidinyl)-2-pyridinyl]benzenesulfonamide](/img/structure/B14012480.png)
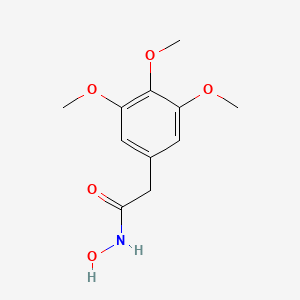
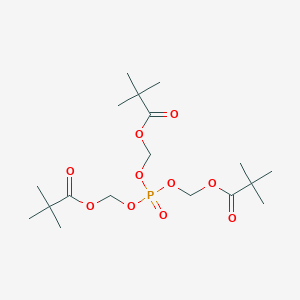
![4-Amino-N-[3-(1-methyl-2-pyrrolidinyl)-2-pyridinyl]benzenesulfonamide](/img/structure/B14012501.png)
